molecular formula C9H9FO2 B1318724 2-Fluoro-5-methylphenylacetic acid CAS No. 203314-27-6

2-Fluoro-5-methylphenylacetic acid

Cat. No.: B1318724
CAS No.: 203314-27-6
M. Wt: 168.16 g/mol
InChI Key: CQFSSMCJXPLZAT-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylphenylacetic acid: is an organic compound with the molecular formula C₉H₉FO₂ and a molecular weight of 168.17 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the second position and a methyl group at the fifth position. This compound is primarily used in research settings, particularly in the fields of organic chemistry and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methylphenylacetic acid typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same steps as in laboratory preparation, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-5-methylphenylacetic acid is used in various scientific research applications:

    Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methylphenylacetic acid is primarily related to its ability to interact with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Fluorophenylacetic acid
  • 5-Methylphenylacetic acid
  • 2-Chloro-5-methylphenylacetic acid

Comparison:

2-Fluoro-5-methylphenylacetic acid is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2-fluoro-5-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFSSMCJXPLZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590638
Record name (2-Fluoro-5-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203314-27-6
Record name (2-Fluoro-5-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-fluoro-5-methylphenyl)acetic acid
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